molecular formula C7H2ClF3N2O4 B3032544 5-Chloro-2,4-dinitrobenzotrifluoride CAS No. 21878-58-0

5-Chloro-2,4-dinitrobenzotrifluoride

Cat. No.: B3032544
CAS No.: 21878-58-0
M. Wt: 270.55 g/mol
InChI Key: QAVLVSIYNZSAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-dinitrobenzotrifluoride is an organic compound with the molecular formula C7H2ClF3N2O4. It is a derivative of benzotrifluoride, characterized by the presence of chloro and nitro groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

5-Chloro-2,4-dinitrobenzotrifluoride (CDNT) is primarily used as a derivatization reagent . It interacts with primary and secondary amines , making it useful in the analysis of compounds such as amino acids .

Mode of Action

The interaction of CDNT with its targets involves an addition-elimination mechanism . In this process, CDNT reacts with aniline derivatives to form N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives . This reaction is influenced by the nature and position of the substituent in the aniline ring .

Biochemical Pathways

The biochemical pathways affected by CDNT are primarily related to the analysis of amino acids . By reacting with amino acids, CDNT allows for their detection and quantification in various samples . .

Pharmacokinetics

Information on the pharmacokinetics of CDNT, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It’s known that the reaction of glyphosate with cdnt completes at 60 degrees celsius for 30 minutes in ph 95 H(3)BO(3)-Na(2)B(4)O(7) media .

Result of Action

The primary result of CDNT’s action is the formation of derivatives that can be detected and quantified using techniques such as high-performance liquid chromatography tandem mass spectrometry . This allows for the analysis of amino acids in various samples .

Action Environment

The efficacy and stability of CDNT are influenced by environmental factors such as temperature and pH . For instance, the reaction of glyphosate with CDNT is completed at 60 degrees Celsius in a pH 9.5 environment

Biochemical Analysis

Biochemical Properties

5-Chloro-2,4-dinitrobenzotrifluoride plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for analytical purposes. It interacts with various enzymes and proteins, facilitating the detection and quantification of amino acids in complex biological samples. The compound forms stable derivatives with amino acids, which can be analyzed using techniques such as liquid chromatography and mass spectrometry . This interaction is crucial for studying metabolic pathways and understanding the nutritional quality of food and pharmaceuticals.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular behavior . Additionally, it can impact the activity of enzymes involved in amino acid metabolism, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a derivatizing agent, forming covalent bonds with amino acids and other biomolecules. This binding can inhibit or activate specific enzymes, depending on the nature of the interaction . The compound’s ability to form stable derivatives with amino acids is particularly important for analytical applications, as it enhances the detection sensitivity and accuracy of these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the stability of the compound is influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in gene expression and enzyme activity . Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of metabolic processes. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of amino acids, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its impact on cellular functions and overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The distribution of the compound is influenced by factors such as tissue type, cellular environment, and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell, with different effects observed in various subcellular compartments

Preparation Methods

The preparation of 5-Chloro-2,4-dinitrobenzotrifluoride typically involves a two-step nitration process. The first step involves the nitration of 2,4-dichlorobenzotrifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. This reaction is carried out at elevated temperatures, usually around 80°C, for several hours. The intermediate product from this reaction is then subjected to a second nitration step under similar conditions to yield this compound .

Chemical Reactions Analysis

5-Chloro-2,4-dinitrobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2,4-dinitrobenzotrifluoride has several applications in scientific research:

Comparison with Similar Compounds

5-Chloro-2,4-dinitrobenzotrifluoride can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

1-chloro-2,4-dinitro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVLVSIYNZSAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544300
Record name 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21878-58-0
Record name 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-dinitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,4-dinitrobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,4-dinitrobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,4-dinitrobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
5-Chloro-2,4-dinitrobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
5-Chloro-2,4-dinitrobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.